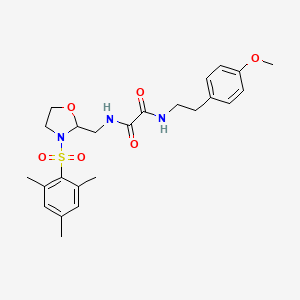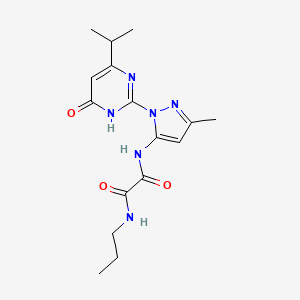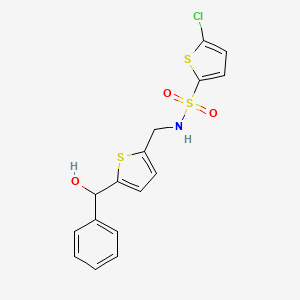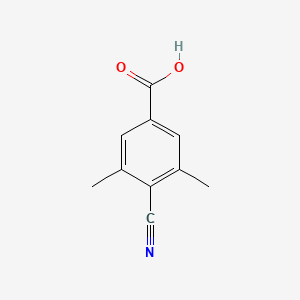![molecular formula C21H25N3O5S B3007738 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260918-78-2](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization
This chemical serves as a precursor in the Mn(III)/Cu(II)-mediated oxidative radical cyclization process, leading to the formation of erythrinane derivatives. Erythrinanes are a class of compounds with notable natural occurrence and biological activities. The process demonstrates the compound's utility in complex organic synthesis methodologies aiming at the construction of biologically significant structures (Shiho Chikaoka et al., 2003).
Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives
The compound's derivatives, specifically pyrimidinones and oxazinones fused with thiophene rings, have been synthesized and evaluated for their antimicrobial properties. These studies highlight the compound's potential as a scaffold for developing new antimicrobial agents (Aisha Hossan et al., 2012).
Anticancer Drug Synthesis and Molecular Docking Analysis
Another research application involves its transformation into an anticancer agent targeting the VEGFr receptor. The study includes synthesis details, crystal structure analysis, and insights into the compound's interaction with biological targets, emphasizing its potential in cancer therapy (G. Sharma et al., 2018).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Derivatives of the compound have been designed and synthesized as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing its role in the development of antitumor agents. The study presents a comprehensive exploration of the compound's utility in addressing key enzymatic pathways involved in cancer cell proliferation (A. Gangjee et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3,4-dimethoxyphenylacetic acid with 2-amino-3-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-one, followed by acetylation of the resulting intermediate.", "Starting Materials": [ "3,4-dimethoxyphenylacetic acid", "2-amino-3-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-one", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyphenylacetic acid with 2-amino-3-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-one in the presence of triethylamine and dimethylformamide to form the intermediate N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 2: Acetylation of the intermediate with acetic anhydride in the presence of triethylamine and dichloromethane to form the final product.", "Step 3: Purification of the final product by recrystallization from diethyl ether and washing with a solution of sodium bicarbonate, sodium chloride, and water." ] } | |
Numéro CAS |
1260918-78-2 |
Formule moléculaire |
C21H25N3O5S |
Poids moléculaire |
431.51 |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C21H25N3O5S/c1-4-10-23-20(26)19-15(8-11-30-19)24(21(23)27)13-18(25)22-9-7-14-5-6-16(28-2)17(12-14)29-3/h5-6,8,11-12H,4,7,9-10,13H2,1-3H3,(H,22,25) |
Clé InChI |
GDTJEBYYDOYQKR-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B3007664.png)


![(E)-4-(Dimethylamino)-N-[2-(1H-indazol-6-yl)ethyl]but-2-enamide](/img/structure/B3007667.png)

![2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B3007670.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline](/img/structure/B3007672.png)
![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007675.png)

